2-Chloro-6-(pentafluoroethylthio)benzonitrile
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Overview
Description
2-Chloro-6-(pentafluoroethylthio)benzonitrile is a chemical compound with the molecular formula C9H3ClF5NS. It is characterized by the presence of a chloro group, a pentafluoroethylthio group, and a benzonitrile moiety. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pentafluoroethylthio)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with pentafluoroethanethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2-Chlorobenzonitrile+Pentafluoroethanethiol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pentafluoroethylthio)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The pentafluoroethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzonitriles.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
2-Chloro-6-(pentafluoroethylthio)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pentafluoroethylthio)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethylthio)benzonitrile
- 2-Chloro-6-(methylthio)benzonitrile
- 2-Chloro-6-(ethylthio)benzonitrile
Uniqueness
2-Chloro-6-(pentafluoroethylthio)benzonitrile is unique due to the presence of the pentafluoroethylthio group, which imparts distinct chemical properties such as increased electronegativity and steric hindrance. These properties differentiate it from other similar compounds and make it valuable for specific research applications.
Properties
IUPAC Name |
2-chloro-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF5NS/c10-6-2-1-3-7(5(6)4-16)17-9(14,15)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKXISWTFTQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)SC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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